
chloro-methyl-diphenylphosphanium;silver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-methyl-diphenylphosphanium;silver is a compound that combines the properties of both organophosphorus and silver chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloro-methyl-diphenylphosphanium;silver typically involves the reaction of chloro-methyl-diphenylphosphine with a silver salt. One common method is to react chloro-methyl-diphenylphosphine with silver nitrate in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purity of the final product is ensured through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro-methyl-diphenylphosphanium;silver undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chloro-methyl-diphenylphosphanium;silver has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s antimicrobial properties are being explored for potential use in biological applications.
Medicine: Research is ongoing to investigate its potential as an antimicrobial agent in medical devices.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of chloro-methyl-diphenylphosphanium;silver involves its interaction with molecular targets such as enzymes and cellular membranes. The silver component is known to disrupt microbial cell walls and interfere with essential enzymatic functions, leading to cell death. The phosphine moiety can interact with metal centers in catalytic processes, enhancing the efficiency of reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Silver nitrate: Known for its antimicrobial properties.
Chloro-diphenylphosphine: Similar in structure but lacks the silver component.
Uniqueness
Chloro-methyl-diphenylphosphanium;silver is unique due to the combination of phosphine and silver properties in a single compound. This dual functionality allows it to be used in a broader range of applications compared to its individual components .
Eigenschaften
CAS-Nummer |
142710-00-7 |
|---|---|
Molekularformel |
C13H13AgClP+ |
Molekulargewicht |
343.53 g/mol |
IUPAC-Name |
chloro-methyl-diphenylphosphanium;silver |
InChI |
InChI=1S/C13H13ClP.Ag/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;/q+1; |
InChI-Schlüssel |
JWOIRDQOUMZMMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)Cl.[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


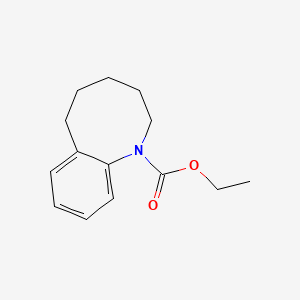
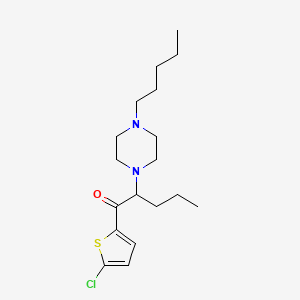
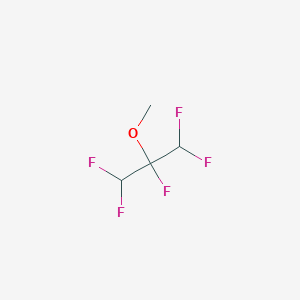
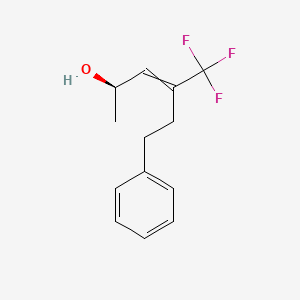
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)

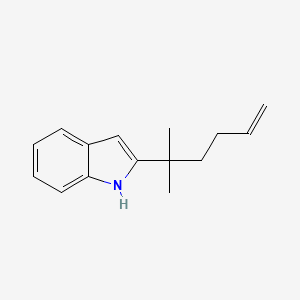
![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)
![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
methylidene}amino]benzoic acid](/img/structure/B12540553.png)
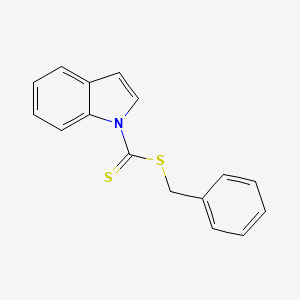
![Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-](/img/structure/B12540561.png)
![2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B12540565.png)
![Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-](/img/structure/B12540573.png)
